molecular formula C10H14O2 B7904782 (2-Methoxy-4,6-dimethylphenyl)methanol

(2-Methoxy-4,6-dimethylphenyl)methanol

Cat. No.: B7904782
M. Wt: 166.22 g/mol
InChI Key: RAZUVCLTCJHSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4,6-dimethylphenyl)methanol: is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of methoxy and dimethyl groups on the aromatic ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,6-dimethylphenyl)methanol typically involves the reaction of 2-methoxy-4,6-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired methanol derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: 2-Methoxy-4,6-dimethylbenzaldehyde or 2-Methoxy-4,6-dimethylbenzoic acid.

    Reduction: 2-Methoxy-4,6-dimethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Methoxy-4,6-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-6-methylphenyl)methanol: Similar structure but with one less methyl group.

    (4-Methoxy-2,6-dimethylphenyl)methanol: Similar structure but with the methoxy group at a different position.

    (2-Methoxy-4,6-dimethylphenyl)(phenyl)methanol: Contains an additional phenyl group.

Uniqueness

(2-Methoxy-4,6-dimethylphenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups on the aromatic ring, along with the methanol group, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

(2-methoxy-4,6-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZUVCLTCJHSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.